1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine
CAS No.:
Cat. No.: VC18302320
Molecular Formula: C16H20F3NO3
Molecular Weight: 331.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20F3NO3 |
|---|---|
| Molecular Weight | 331.33 g/mol |
| IUPAC Name | tert-butyl 3-[4-(trifluoromethoxy)phenyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-12(10-20)11-4-6-13(7-5-11)22-16(17,18)19/h4-7,12H,8-10H2,1-3H3 |
| Standard InChI Key | BNUVVKXPVDWOKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The pyrrolidine ring adopts a puckered conformation, with the Boc group at the 1-position and the 4-(trifluoromethoxy)phenyl group at the 3-position introducing steric and electronic perturbations. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which polarizes the aromatic ring and enhances the compound’s metabolic stability compared to non-fluorinated analogs.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine ring | Five-membered saturated ring with sp³-hybridized nitrogen |
| Boc group | tert-Butoxycarbonyl protection at N1, enhancing solubility and stability |
| 4-(Trifluoromethoxy)phenyl | Aromatic substituent with -OCF₃ at para position, influencing electronics |
Electronic Effects
The -OCF₃ group’s inductive (-I) and mesomeric (-M) effects reduce electron density on the phenyl ring, making it less reactive toward electrophilic substitution but more prone to nucleophilic aromatic substitution under specific conditions . This electronic profile is critical for designing derivatives with tailored reactivity.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine involves multi-step protocols common to Boc-protected pyrrolidines:
-
Pyrrolidine Ring Formation: Cyclization of γ-amino alcohols or reductive amination of 1,4-diketones yields the pyrrolidine core. For example, treatment of 4-(trifluoromethoxy)benzaldehyde with a diamine under acidic conditions can form an imine intermediate, which undergoes cyclization .
-
Functionalization at C3: Introduction of the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Palladium-catalyzed cross-coupling with 4-(trifluoromethoxy)phenylboronic acid is a favored route for aryl introduction.
-
Boc Protection: Reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, typically catalyzed by 4-dimethylaminopyridine (DMAP), protects the nitrogen .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine formation | NaBH₃CN, MeOH, 0°C to RT | 65–75 |
| Aryl introduction | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 70–85 |
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, RT | 90–95 |
Industrial-Scale Considerations
Continuous flow reactors and automated purification systems (e.g., flash chromatography) are employed to enhance yield and purity. Solvent recycling and catalytic system recovery are prioritized for sustainability.
Physicochemical Properties
Stability and Solubility
The Boc group improves solubility in organic solvents like dichloromethane and tetrahydrofuran, while the -OCF₃ group increases lipophilicity (calculated logP ≈ 3.2) . The compound exhibits stability under acidic conditions but is susceptible to deprotection under strong bases (e.g., TFA).
Spectroscopic Characterization
-
¹H NMR: The pyrrolidine protons resonate between δ 1.4–3.8 ppm, with the Boc tert-butyl group appearing as a singlet at δ 1.4 ppm. Aromatic protons from the -OCF₃-substituted phenyl ring show doublets near δ 7.2–7.6 ppm.
-
¹³C NMR: The carbonyl carbon of the Boc group appears at δ 155 ppm, while the CF₃O carbon resonates at δ 120 ppm (q, J = 320 Hz) .
Applications in Scientific Research
Pharmaceutical Intermediates
1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine serves as a precursor to bioactive molecules. For example, its deprotection yields 3-[4-(trifluoromethoxy)phenyl]pyrrolidine, a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Case Study: Kinase Inhibitor Development
Derivatization of the pyrrolidine nitrogen with sulfonamide groups produced compounds with nanomolar IC₅₀ values against EGFR kinases, demonstrating potential in oncology .
Material Science
Incorporation into polymers enhances thermal stability (Tg > 150°C) and dielectric properties, making it suitable for electronic coatings.
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing the -OCF₃ group with -CF₃ or -OCH₃ alters electronic and steric profiles:
| Substituent | logP | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| -OCF₃ | 3.2 | 12.4 |
| -CF₃ | 3.5 | 8.7 |
| -OCH₃ | 2.1 | 5.2 |
The -OCF₃ group balances lipophilicity and stability, outperforming -CF₃ and -OCH₃ in pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume